(R)-3-Hydroxybutanoic acid-d3 (sodium)
Description
Significance of Stable Isotopes in Mechanistic and Metabolic Studies
Stable isotopes are non-radioactive atoms that contain a different number of neutrons than the most common form of an element. This difference in mass allows them to be distinguished from their more abundant counterparts using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. Because they are chemically identical to the naturally occurring isotopes, they participate in biochemical reactions in the same manner, making them ideal tracers for metabolic studies. sigmaaldrich.comnih.gov
The use of stable isotopes enables researchers to follow the journey of a labeled molecule as it is absorbed, distributed, metabolized, and excreted (ADME). This provides invaluable insights into reaction mechanisms, the flow of metabolites through various pathways (metabolic flux), and the interconnectedness of different metabolic processes. nih.gov
Overview of Deuterium (B1214612) as a Tracer in Biological Systems
Deuterium (²H or D), a stable isotope of hydrogen, is a particularly useful tracer in biological research. st-andrews.ac.uk It is non-radioactive and can be incorporated into a wide range of organic molecules. When a deuterium-labeled compound is introduced into a biological system, its metabolic fate can be tracked by detecting the presence of deuterium in downstream metabolites. This approach has been instrumental in studying the metabolism of carbohydrates, lipids, amino acids, and ketone bodies. nih.gov
Rationale for Deuterated (R)-3-Hydroxybutanoic Acid Application in Advanced Research
(R)-3-Hydroxybutanoic acid, also known as D-β-hydroxybutyrate, is a primary ketone body produced in the liver during periods of fasting, prolonged exercise, or adherence to a ketogenic diet. It serves as a crucial alternative energy source for extrahepatic tissues, including the brain, heart, and skeletal muscle. The study of ketone body metabolism is vital for understanding conditions such as diabetes, epilepsy, and various metabolic disorders. nih.govdergipark.org.tr
The sodium salt of deuterated (R)-3-Hydroxybutanoic acid, specifically the d3 variant, is a valuable tool for researchers in this area. By introducing (R)-3-Hydroxybutanoic acid-d3 into a biological system, scientists can precisely track its conversion to other ketone bodies like acetoacetate (B1235776) and its subsequent utilization in the tricarboxylic acid (TCA) cycle. Furthermore, its distinct mass makes it an excellent internal standard for the accurate quantification of endogenous (R)-3-Hydroxybutanoic acid in biological samples using mass spectrometry. nih.govnih.gov
Structure
3D Structure of Parent
Properties
Molecular Formula |
C4H7NaO3 |
|---|---|
Molecular Weight |
129.10 g/mol |
IUPAC Name |
sodium;(3R)-4,4,4-trideuterio-3-hydroxybutanoate |
InChI |
InChI=1S/C4H8O3.Na/c1-3(5)2-4(6)7;/h3,5H,2H2,1H3,(H,6,7);/q;+1/p-1/t3-;/m1./s1/i1D3; |
InChI Key |
NBPUSGBJDWCHKC-RNMJLPGSSA-M |
Isomeric SMILES |
[2H]C([2H])([2H])[C@H](CC(=O)[O-])O.[Na+] |
Canonical SMILES |
CC(CC(=O)[O-])O.[Na+] |
Origin of Product |
United States |
Physicochemical Properties
| Property | (R)-3-Hydroxybutanoic acid sodium salt | (R)-3-Hydroxybutanoic acid-d3 (sodium) (Predicted) |
| Molecular Formula | C₄H₇NaO₃ | C₄H₄D₃NaO₃ |
| Molecular Weight | 126.09 g/mol sigmaaldrich.com | ~129.11 g/mol |
| Appearance | White solid sigmaaldrich.com | White solid |
| Solubility | Soluble in water | Soluble in water |
| Stereochemistry | (R)-enantiomer | (R)-enantiomer |
Synthesis and Labeling
The synthesis of enantiomerically pure (R)-3-Hydroxybutanoic acid is well-established and can be achieved through various methods, including the microbial fermentation of poly-(R)-3-hydroxybutyrate or the asymmetric hydrogenation of ethyl acetoacetate (B1235776) using a chiral catalyst. medchemexpress.com
For the synthesis of (R)-3-Hydroxybutanoic acid-d3, a deuterated starting material would be incorporated into one of these synthetic routes. For example, a deuterated precursor could be used in the hydrogenation step to introduce the deuterium (B1214612) atoms at specific positions in the molecule. The final product would then be converted to its sodium salt by reacting it with sodium hydroxide. google.com The precise location of the deuterium atoms is critical for its application and is typically confirmed using NMR and mass spectrometry.
Enzymatic and Mechanistic Investigations Utilizing R 3 Hydroxybutanoic Acid D3
Kinetic Isotope Effect (KIE) Studies of (R)-3-Hydroxybutyrate Dehydrogenase (HBDH)
Kinetic isotope effect (KIE) studies are a cornerstone of mechanistic enzymology, offering insights into the rate-limiting steps of a reaction and the nature of transition states. mdpi.com For HBDH, which catalyzes the NADH-dependent reduction of acetoacetate (B1235776) to (R)-3-hydroxybutyrate, KIEs have been instrumental in dissecting its catalytic mechanism. nih.govacs.org
Primary deuterium (B1214612) KIEs are observed when a C-H bond to the isotope is broken in the rate-determining step of a reaction. In the context of HBDH, this typically involves the transfer of a hydride ion from the NADH cofactor to the substrate. By comparing the reaction rates with NADH versus its deuterated counterpart, NADD, researchers can determine if this hydride transfer is kinetically significant. st-andrews.ac.uknih.gov
Studies on HBDH from both a psychrophilic (cold-adapted) organism, Psychrobacter arcticus (PaHBDH), and a mesophilic (warm-adapted) organism, Acinetobacter baumannii (AbHBDH), have revealed important details about the enzyme's mechanism. nih.govacs.org For the native substrate, acetoacetate, the primary deuterium KIEs on the maximal velocity (kcat) and the specificity constant (kcat/KM) are close to unity, indicating that hydride transfer is not the rate-limiting step in the steady-state catalytic cycle. nih.govacs.org This suggests that other steps, such as product release or conformational changes, are slower and thus mask the isotope effect on the chemical step. st-andrews.ac.uknih.gov
However, when a non-native substrate like 3-oxovalerate is used, which is turned over more slowly by the enzyme, the situation changes. nih.gov The primary deuterium KIEs on the reduction of 3-oxovalerate are significantly larger than one, with values equal to or greater than 2 for both PaHBDH and AbHBDH. nih.govacs.org This indicates that with this less optimal substrate, the hydride transfer step becomes more rate-limiting, allowing the intrinsic KIE to be more fully expressed. nih.govacs.org
Below is a data table summarizing the primary deuterium kinetic isotope effects observed for PaHBDH and AbHBDH with different substrates.
| Enzyme | Substrate | Kinetic Parameter | KIE Value (DV or D(kcat/KM)) |
| PaHBDH | Acetoacetate | kcat/KM(AcAc) | 1.1 ± 0.1 |
| PaHBDH | Acetoacetate | kcat/KM(NADH) | 1.1 ± 0.1 |
| AbHBDH | Acetoacetate | kcat/KM(AcAc) | 1.2 ± 0.1 |
| AbHBDH | Acetoacetate | kcat/KM(NADH) | 1.0 ± 0.1 |
| PaHBDH | 3-Oxovalerate | kcat | 2.0 ± 0.2 |
| AbHBDH | 3-Oxovalerate | kcat | 2.3 ± 0.2 |
| AbHBDH | 3-Oxovalerate | kcat/KM(3OV) | 2.0 ± 0.2 |
| AbHBDH | 3-Oxovalerate | kcat/KM(NADH) | 2.5 ± 0.3 |
Data sourced from Machado et al. (2020). nih.gov
Solvent kinetic isotope effects (SKIEs), determined by comparing reaction rates in H₂O and D₂O, are used to probe the involvement of proton transfers in the reaction mechanism. For HBDH, the reduction of the carbonyl group of the substrate requires a proton transfer to the oxygen atom to form the hydroxyl group of the product. nih.gov
Investigations into the reduction of 3-oxovalerate by HBDH have shown significant SKIEs, suggesting that proton transfer is at least partially rate-limiting. nih.gov Furthermore, multiple isotope effect studies, which measure the effect of a deuterated substrate (like NADD) on the SKIE, can provide information on the order of chemical events. For both PaHBDH and AbHBDH, the use of NADD in D₂O resulted in an increase in the observed SKIE. This finding suggests that the hydride and proton transfers are coupled and occur in the same transition state, likely in a concerted, albeit potentially asynchronous, manner. nih.govacs.orgacs.org
Enzyme Substrate Specificity and Stereoselectivity Studies with Deuterated Substrates
The use of deuterated substrates is not only for KIE studies but also for investigating the substrate specificity and stereoselectivity of enzymes. While direct studies using (R)-3-Hydroxybutanoic acid-d3 for this purpose are not widely reported in the reviewed literature, the principles of using isotopic labeling are well-established. The stereoselectivity of HBDH is crucial as it produces the (R)-enantiomer of 3-hydroxycarboxylates, which are valuable chiral precursors in the synthesis of fine chemicals and pharmaceuticals. nih.gov
A relevant area of research is the engineering of HBDH to alter its substrate specificity towards non-native substrates. For instance, HBDH from Alcaligenes faecalis does not naturally reduce levulinic acid. However, through rational design and molecular docking simulations, a double mutant (His144Leu/Trp187Phe) was created that exhibited significant catalytic activity towards this non-native substrate, achieving a 57% conversion to 4-hydroxyvaleric acid in 24 hours. nih.govfao.orgresearchgate.net While this study did not use deuterated substrates, it highlights the potential for combining isotopic labeling with protein engineering to probe the structural basis of substrate recognition and catalysis. The engineered enzyme was also shown to reduce oxo acids with longer carbon chains (C7 and C8) that the wild-type enzyme could not. researchgate.net
The following table presents the kinetic parameters of the wild-type and a double mutant of 3-HBDH from Alcaligenes faecalis with the non-native substrate levulinic acid.
| Enzyme | Substrate | kcat (min⁻¹) | KM (M) | kcat/KM (min⁻¹ M⁻¹) |
| Wild-type 3HBDH | Levulinic Acid | N/A | N/A | No activity |
| His144Leu/Trp187Phe 3HBDH | Levulinic Acid | 1.1 | 0.0019 | 578.0 |
Elucidation of Catalytic Mechanisms through Deuterium Probes
As detailed in the preceding sections, deuterium probes in the form of deuterated substrates (or cofactors like NADD) and deuterated solvents (D₂O) are pivotal in elucidating the catalytic mechanism of HBDH. The collective evidence from primary and solvent KIEs points towards a steady-state ordered kinetic mechanism for the reduction of the native substrate, acetoacetate, where hydride transfer is not rate-limiting. nih.govacs.org
Computational Chemistry and Molecular Modeling in Conjunction with Isotope Effects
The integration of experimental KIE data with computational chemistry and molecular modeling provides a powerful synergy for understanding enzyme mechanisms at an atomic level. nih.govacs.org For HBDH, quantum mechanics/molecular mechanics (QM/MM) calculations have been employed to model the reaction pathway and characterize the transition states for both the psychrophilic and mesophilic enzymes. nih.govacs.org
These computational studies have corroborated the experimental findings, predicting a concerted, yet asynchronous, mechanism for hydride and proton transfer to 3-oxovalerate. nih.govacs.org The QM/MM calculations also predicted a higher activation energy for the reaction catalyzed by the mesophilic HBDH compared to the psychrophilic orthologue, which is in agreement with the experimentally observed higher reaction rate for the cold-adapted enzyme. nih.govacs.org
Furthermore, by computationally setting the partial charges of the surrounding protein environment (the MM region) to zero, the difference in activation energies between the two enzymes disappeared. nih.govacs.org This suggests that the differential catalytic rates between the cold- and warm-adapted HBDHs arise from differences in the electrostatic stabilization of the transition state provided by the protein scaffold. nih.govacs.orgacs.org These computational insights, validated by experimental KIE data, provide a detailed picture of the origins of catalysis and adaptation in HBDH.
Advanced Analytical Methodologies for R 3 Hydroxybutanoic Acid D3 in Complex Biological Matrices
Mass Spectrometry (MS) Applications for Deuterium-Labeled Metabolites
Mass spectrometry is a primary analytical tool for studies involving stable isotope labeling. nih.gov Its high sensitivity and specificity enable the differentiation and quantification of labeled and unlabeled isotopologues in intricate biological samples. For deuterated compounds like (R)-3-Hydroxybutanoic acid-d3, MS-based techniques are indispensable for tracing metabolic processes and improving the sensitivity of analytical methods.
Gas Chromatography-Mass Spectrometry (GC-MS) for Isotopic Enrichment Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile compounds, making it well-suited for the study of small metabolites like (R)-3-Hydroxybutanoic acid following derivatization. In the context of isotopic enrichment analysis, GC-MS is used to separate the analyte of interest from the biological matrix and then determine the relative abundance of its different mass isotopologues.
The primary output of such an analysis is the mass isotopomer distribution (MID), which details the proportion of the metabolite population that contains zero, one, two, or more deuterium (B1214612) atoms. This information is critical for calculating the degree of isotopic enrichment, which reflects the extent to which the deuterated tracer has been incorporated into the metabolite pool. For example, by tracking the incorporation of deuterium from a labeled precursor into (R)-3-Hydroxybutanoic acid, researchers can quantify its synthesis rate.
Table 1: Illustrative GC-MS Data for Isotopic Enrichment Analysis
| Analyte | Mass Isotopologue | Relative Abundance (%) in Control Sample | Relative Abundance (%) in Labeled Sample | Isotopic Enrichment (%) |
|---|---|---|---|---|
| Derivatized (R)-3-Hydroxybutanoic acid | M+0 (Unlabeled) | 99.1 | 65.4 | - |
| Derivatized (R)-3-Hydroxybutanoic acid | M+1 | 0.8 | 1.2 | - |
| Derivatized (R)-3-Hydroxybutanoic acid | M+2 | 0.1 | 2.3 | - |
This table presents hypothetical data to illustrate the principle of isotopic enrichment measurement by GC-MS. M+n represents the mass of the analyte plus n mass units.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantitative Tracing
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique for quantifying metabolites in complex mixtures like plasma, serum, and tissue extracts. mdpi.com It is particularly powerful for tracer studies using deuterated compounds. The liquid chromatography step separates the analyte from other matrix components, after which the mass spectrometer provides two stages of mass analysis for definitive identification and quantification.
In a typical LC-MS/MS workflow for (R)-3-Hydroxybutanoic acid-d3, the instrument is set to a Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion (the molecular ion of the labeled compound) in the first mass analyzer, fragmenting it, and then selecting a specific product ion in the second mass analyzer. This precursor-product ion transition is highly specific to the analyte, minimizing background noise and enhancing detection sensitivity. ansto.gov.au By creating separate MRM transitions for the labeled ((R)-3-Hydroxybutanoic acid-d3) and unlabeled endogenous compound, the technique allows for precise and accurate relative or absolute quantification. mdpi.com This is often achieved using an isotope dilution method, where the deuterated compound itself serves as an ideal internal standard. mdpi.com
Table 2: Key Parameters in LC-MS/MS for Deuterated Metabolite Tracing
| Parameter | Description | Example for (R)-3-Hydroxybutanoic acid-d3 |
|---|---|---|
| Precursor Ion (Q1) | The mass-to-charge ratio (m/z) of the intact molecule to be analyzed. | m/z of [M-H]⁻ for (R)-3-Hydroxybutanoic acid-d3 |
| Product Ion (Q3) | The m/z of a specific fragment ion generated after collision-induced dissociation (CID) of the precursor ion. | A characteristic fragment ion specific to the compound's structure. |
| MRM Transition | The specific precursor ion → product ion pair monitored for quantification. | (m/z of precursor) → (m/z of product) |
| Chromatographic Separation | Use of an HPLC or UPLC system to separate the analyte from matrix interferences before MS detection. | Reversed-phase C18 column with a specific mobile phase gradient. nih.govresearchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Detection
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about molecular structure and dynamics. creative-proteomics.com For deuterium-labeled compounds, NMR offers unique advantages, particularly in determining the precise location of the isotope within a molecule and for analyzing metabolic fluxes.
2H NMR for Stereochemical and Positional Isotope Analysis
Direct detection of deuterium via 2H NMR spectroscopy is a definitive method to confirm the presence and position of the label in a molecule like (R)-3-Hydroxybutanoic acid-d3. wikipedia.org While the natural abundance of 2H is very low (0.016%), samples intentionally enriched with deuterium produce strong signals. wikipedia.org The 2H NMR spectrum has a chemical shift range similar to that of proton (1H) NMR, allowing for the identification of the chemical environment of the deuterium atom. magritek.com
A key application of 2H NMR is the analysis of stereochemistry and positional isotopomers. The quadrupolar nature of the deuterium nucleus (spin = 1) provides information about the orientation and dynamics of the C-D bond. wikipedia.org This can be used to study the stereospecificity of enzymatic reactions by tracking the fate of a deuterium label in a specific stereochemical position. In solid-state 2H NMR, the spectral lineshape is highly sensitive to molecular motion, providing insights into the dynamics of labeled molecules within biological structures like cell membranes. wikipedia.org Combining 1H and 2H NMR can be a robust strategy for accurately determining isotopic abundance. wiley.com
13C NMR for Metabolic Flux Determinations with Deuterated Precursors
Metabolic flux analysis (MFA) is a technique used to quantify the rates of intracellular reactions. creative-proteomics.comnih.gov While often performed with 13C-labeled precursors, the use of deuterated substrates like (R)-3-Hydroxybutanoic acid-d3 can also provide valuable flux information, often analyzed via 13C NMR.
When a deuterated substrate is metabolized, the deuterium atoms can be incorporated into other molecules. The presence of a deuterium atom on a carbon atom or an adjacent carbon atom causes a small, predictable shift in the 13C NMR signal of that carbon. This phenomenon, known as the deuterium isotope effect on the 13C chemical shift, can be used to trace the flow of deuterium through metabolic pathways. By observing the changes in the 13C spectra of key metabolites (e.g., amino acids, TCA cycle intermediates), researchers can infer the activity of the pathways that utilize the deuterated precursor. creative-proteomics.com This approach, sometimes used in conjunction with 13C tracers, allows for the dissection of complex metabolic networks and provides a powerful method for quantifying intracellular fluxes. frontiersin.orgnih.gov
Table 3: Common Compound Names
| Compound Name |
|---|
| (R)-3-Hydroxybutanoic acid-d3 (sodium) |
| (R)-3-Hydroxybutanoic acid |
| Acetoacetic acid |
| Glucose |
| Pyruvate |
| Citrate |
| Serine |
| Gamma-hydroxybutyric acid (GHB) |
Challenges and Methodological Advancements in Deuterated Metabolite Quantification and Isotopic Purity Assessment
The precise and accurate quantification of deuterated metabolites like (R)-3-Hydroxybutanoic acid-d3 (sodium salt) in complex biological matrices such as plasma, serum, and urine is pivotal for its use in metabolic research and clinical diagnostics. The introduction of deuterium atoms into the molecule necessitates sophisticated analytical methodologies to overcome inherent challenges. This section delves into the primary obstacles encountered during the quantification of (R)-3-Hydroxybutanoic acid-d3 and the methodological advancements developed to address these issues, with a particular focus on mass spectrometry and nuclear magnetic resonance spectroscopy.
A core challenge in the quantification of deuterated compounds is the potential for chromatographic separation from their non-deuterated, endogenous counterparts. While stable isotope-labeled internal standards are designed to co-elute with the analyte of interest, differences in physicochemical properties due to the presence of deuterium can sometimes lead to slight variations in retention times. This can be particularly problematic in liquid chromatography-mass spectrometry (LC-MS/MS) methods, where incomplete co-elution can lead to differential matrix effects and compromise the accuracy of quantification.
Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds from the biological matrix, represent another significant hurdle. These effects can lead to either ion suppression or enhancement, resulting in underestimation or overestimation of the analyte concentration. Methodological advancements to mitigate matrix effects include the development of more selective sample preparation techniques, such as solid-phase extraction (SPE) and liquid-liquid extraction (LLE), and the use of advanced chromatographic techniques like ultra-high-performance liquid chromatography (UHPLC) to achieve better separation from interfering substances.
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of (R)-3-Hydroxybutanoic acid-d3, often requiring derivatization to improve volatility and chromatographic performance. A common challenge in GC-MS analysis is the potential for interference from structurally similar endogenous compounds. For instance, isomers of hydroxybutyrate can co-elute and, if they produce fragment ions of the same mass-to-charge ratio (m/z), can interfere with accurate quantification. High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) have been instrumental in overcoming this challenge by providing enhanced specificity and allowing for the selection of unique precursor-product ion transitions.
The stability of the deuterium label is also a critical consideration. Under certain analytical conditions, there can be a risk of back-exchange of deuterium atoms with protons from the solvent or matrix, leading to a decrease in the isotopic purity of the standard and inaccurate quantification. Careful optimization of sample handling, storage, and analytical conditions is essential to prevent this.
Isotopic Purity Assessment
Ensuring the isotopic purity of (R)-3-Hydroxybutanoic acid-d3 is paramount for its use as an internal standard or tracer. The presence of unlabeled or partially labeled species can significantly impact the accuracy of quantitative results. High-resolution mass spectrometry is a primary tool for assessing isotopic purity, as it can resolve the isotopic cluster of the molecule and allow for the determination of the relative abundance of each isotopologue.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) and deuterium (²H) NMR, offers another robust method for determining isotopic purity. nih.gov Quantitative ¹H NMR can be used to measure the degree of deuteration by comparing the integral of the signal from the deuterated position with that of a non-deuterated position in the molecule. ²H NMR provides a direct measure of the deuterium signal and can be used to confirm the position and extent of labeling.
Table 1: Comparison of Analytical Methods for Isotopic Purity Assessment
| Analytical Method | Principle | Advantages | Limitations |
|---|---|---|---|
| High-Resolution Mass Spectrometry (HRMS) | Measures the mass-to-charge ratio of ions with high accuracy, allowing for the resolution of isotopic peaks. | High sensitivity, requires small sample amounts, provides detailed isotopic distribution. | May not distinguish between positional isomers of deuteration. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei to provide structural and quantitative information. | Provides information on the specific location of deuterium atoms, non-destructive. | Lower sensitivity compared to MS, requires larger sample amounts. |
Methodological Advancements in Quantification
Recent advancements in analytical instrumentation and methodologies have significantly improved the ability to accurately quantify deuterated metabolites like (R)-3-Hydroxybutanoic acid-d3. The development of highly sensitive and specific LC-MS/MS methods has been a key advancement. These methods often employ triple quadrupole mass spectrometers operating in multiple reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity.
A validation of a GC-MS method for the simultaneous measurement of β-hydroxybutyrate and other metabolites demonstrated excellent accuracy and precision. nih.gov While this study focused on the non-deuterated form, the validation parameters provide a benchmark for methods analyzing the deuterated analogue.
Table 2: Representative Method Validation Parameters for Hydroxybutyrate Quantification
| Parameter | LC-MS/MS | GC-MS |
|---|---|---|
| Linearity (r²) | >0.99 | >0.99 |
| Intra-day Precision (%CV) | <10% | <15% |
| Inter-day Precision (%CV) | <15% | <15% |
| Accuracy (% Recovery) | 85-115% | 85-115% |
| Lower Limit of Quantification (LLOQ) | Low ng/mL range | Low µg/mL range |
Biotechnological and Synthetic Biology Applications of R 3 Hydroxybutanoic Acid D3 As a Research Tool
Engineering Microbial Pathways for Production of Related Deuterated Compounds
The use of deuterated compounds is fundamental in tracing metabolic pathways and understanding the flow of carbon through engineered biological systems. nih.gov (R)-3-Hydroxybutanoic acid-d3 serves as a powerful probe in this context. While the direct microbial production of (R)-3-hydroxybutanoic acid from simple carbon sources like glucose or CO2 has been extensively studied in genetically engineered organisms such as Escherichia coli and Cupriavidus necator (formerly Ralstonia eutropha), the utilization of its deuterated form as a precursor for other valuable deuterated compounds is an emerging area of research. nih.govresearchgate.net
Microorganisms that naturally produce polyhydroxyalkanoates (PHAs), a class of biodegradable polyesters, are of particular interest. nih.gov These bacteria utilize (R)-3-hydroxybutyrate as a monomer for the synthesis of polyhydroxybutyrate (B1163853) (PHB), a common type of PHA. nih.govnih.gov Research has demonstrated that feeding deuterated precursors, such as deuterated octanoic acid, to bacteria like Pseudomonas oleovorans results in the production of deuterated PHAs. acs.org This principle can be extended to (R)-3-hydroxybutanoic acid-d3. By supplying this deuterated monomer to engineered or wild-type PHA-producing bacteria, it is possible to produce deuterated PHB. The incorporation of the deuterium-labeled monomer into the polymer backbone can be verified using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and gas chromatography-mass spectrometry (GC-MS).
Furthermore, some microorganisms can convert (R)-3-hydroxybutyrate into other valuable chemicals. For instance, the metabolism of (R)-3-hydroxybutyrate in Pseudomonas aeruginosa involves its conversion to acetoacetate (B1235776) by the enzyme (R)-3-hydroxybutyrate dehydrogenase. nih.gov By feeding (R)-3-hydroxybutanoic acid-d3 to engineered strains of such bacteria, where subsequent metabolic pathways are tailored, it would be theoretically possible to produce a range of other deuterated compounds. The deuterium (B1214612) label would allow researchers to track the metabolic fate of the initial substrate and optimize the engineered pathways for the desired deuterated product. This approach is invaluable for metabolic flux analysis and for creating novel deuterated molecules for various research applications. nih.gov
(R)-3-Hydroxybutanoic Acid-d3 as a Chiral Building Block in Stereoselective Research Syntheses
(R)-3-Hydroxybutanoic acid is a well-established and valuable chiral building block in organic synthesis. tcichemicals.comsigmaaldrich.com Its two functional groups, a hydroxyl and a carboxylic acid, along with its defined stereochemistry at the C3 position, make it a versatile starting material for the synthesis of a wide array of complex, optically active molecules, including pharmaceuticals like carbapenem (B1253116) antibiotics. tcichemicals.comnih.gov The synthesis of such molecules often relies on stereoselective reactions that preserve or transfer the chirality of the starting material to the final product.
The deuterated form, (R)-3-Hydroxybutanoic acid-d3, offers an added layer of utility in stereoselective synthesis. While its direct application in the synthesis of a final drug product is less common, its use as a research tool is significant for several reasons:
Mechanistic Studies: The deuterium label can be used to probe reaction mechanisms. By tracking the position of the deuterium atoms in the products and intermediates of a synthetic route, chemists can gain insights into bond-breaking and bond-forming steps, as well as the stereochemical course of the reaction. This is particularly useful in understanding the transition states of stereoselective reactions.
Metabolic Fate Studies: Once a complex molecule is synthesized using (R)-3-hydroxybutanoic acid-d3 as a starting material, the resulting deuterated product can be used in metabolic studies. The deuterium label acts as a tracer, allowing researchers to follow the absorption, distribution, metabolism, and excretion (ADME) of the compound in biological systems without the need for radioactive isotopes.
Protecting Group Strategies: In multi-step syntheses, protecting groups are often employed to mask reactive functional groups. wikipedia.org The synthesis of complex molecules from (R)-3-hydroxybutanoic acid often involves the protection of the hydroxyl and/or carboxylic acid groups while other transformations are carried out. The principles of protecting group chemistry are directly applicable to the deuterated analogue.
While specific, published examples of the use of (R)-3-Hydroxybutanoic acid-d3 as a chiral building block are not widespread, the synthetic routes established for its non-deuterated counterpart are directly transferable. The key advantage lies in the ability to create deuterated versions of complex chiral molecules for research purposes, thereby facilitating a deeper understanding of their chemical and biological properties.
Development of Isotope-Labeled Standards for Quantitative Metabolomics Research
The accurate quantification of metabolites in biological samples is crucial for understanding health and disease. nih.gov Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for this purpose, and the use of stable isotope-labeled internal standards is the gold standard for achieving accurate and precise quantification. isotope.com (R)-3-Hydroxybutanoic acid-d3 (sodium salt) is an ideal internal standard for the quantification of endogenous (R)-3-hydroxybutanoic acid and other ketone bodies in metabolomics studies.
The principle of using a stable isotope-labeled internal standard involves adding a known amount of the deuterated compound to a biological sample before sample preparation and analysis. nih.govacs.org The deuterated standard is chemically identical to the endogenous analyte and therefore behaves similarly during extraction, chromatography, and ionization. However, it has a different mass due to the presence of deuterium atoms, allowing it to be distinguished from the endogenous compound by the mass spectrometer. By comparing the signal of the endogenous analyte to that of the known amount of the deuterated internal standard, a precise and accurate concentration can be determined, correcting for any sample loss or matrix effects during the analytical process.
The development of a robust quantitative method using (R)-3-hydroxybutanoic acid-d3 as an internal standard requires rigorous validation. This involves assessing several key parameters to ensure the method is reliable and fit for its intended purpose.
Below is an interactive table summarizing typical validation parameters for an LC-MS/MS method for the quantification of (R)-3-hydroxybutanoic acid using its deuterated internal standard.
| Validation Parameter | Typical Acceptance Criteria | Research Findings |
| Linearity | Correlation coefficient (r²) > 0.99 | Linearity is typically established over a concentration range relevant to biological samples. |
| Accuracy | Within 85-115% of the nominal concentration | Studies show high accuracy when using a deuterated internal standard to correct for matrix effects. nih.gov |
| Precision | Coefficient of variation (CV) < 15% | Both intra-day and inter-day precision are significantly improved with the use of a stable isotope-labeled standard. nih.gov |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio > 10, with acceptable precision and accuracy | The LLOQ should be low enough to quantify the lowest expected physiological concentrations of the analyte. |
| Selectivity/Specificity | No significant interfering peaks at the retention time of the analyte and internal standard | Chromatographic separation and MS/MS detection provide high selectivity against other matrix components. acs.org |
| Matrix Effect | Assessed by comparing the response of the analyte in matrix to its response in a neat solution | The use of a co-eluting deuterated internal standard effectively compensates for ion suppression or enhancement. |
| Recovery | Consistent and reproducible extraction efficiency | While not always necessary to be high, the recovery should be consistent across the concentration range. |
| Stability | Analyte should be stable under various storage and handling conditions (e.g., freeze-thaw cycles, bench-top) | Validation studies assess the stability of the analyte in the biological matrix and in processed samples. nih.gov |
Detailed research has demonstrated the successful development and validation of LC-MS/MS methods for the quantification of ketone bodies, including β-hydroxybutyrate, using deuterated internal standards. nih.govnih.gov These methods are highly sensitive and specific, allowing for the reliable measurement of these important metabolites in various biological matrices such as plasma, serum, and tissue extracts. The use of (R)-3-Hydroxybutanoic acid-d3 as an internal standard is a critical component of these advanced analytical techniques, enabling high-quality data for clinical and research applications.
Future Directions in Research on R 3 Hydroxybutanoic Acid D3
Integration of Multi-Omics Data with Stable Isotope Tracing for Systems-Level Understanding
The next frontier in metabolic research lies in the integration of data from various "omics" platforms—genomics, transcriptomics, proteomics, and metabolomics—to build a comprehensive, systems-level model of cellular function. nih.govmdpi.com Stable isotope tracing with molecules like (R)-3-Hydroxybutanoic acid-d3 is a cornerstone of this approach, providing dynamic functional information that complements the static snapshots offered by other omics technologies. nih.govspringernature.com
By introducing (R)-3-Hydroxybutanoic acid-d3 into a biological system, researchers can trace the fate of the deuterium-labeled carbon backbone through various metabolic pathways. nih.gov This technique, known as metabolomics and isotope tracing, reveals the activities of pathways and the interconnectivity of metabolic networks. nih.govspringernature.com When these dynamic metabolic flux data are layered with transcriptomic and proteomic data, a more holistic picture emerges. nih.gov For instance, an observed change in the flux of deuterium (B1214612) from (R)-3-Hydroxybutanoic acid-d3 into the TCA cycle can be correlated with changes in the expression of genes and proteins encoding the relevant metabolic enzymes. nih.govacs.org
This integrated approach allows researchers to move from identifying correlations to understanding causal relationships within complex disease states. mdpi.com It provides a powerful method for elucidating how genetic variations or environmental perturbations manifest as functional changes at the metabolic level. The use of deuterated tracers like (R)-3-Hydroxybutanoic acid-d3 is particularly advantageous as it offers a clear signal against a low natural background abundance, enhancing the precision of flux measurements. nih.gov
Table 1: Illustrative Multi-Omics Integration with (R)-3-Hydroxybutanoic Acid-d3 Tracing
| Omics Level | Data Generated | Integration with Isotope Tracing Data | Potential Insight |
| Genomics | Identifies genetic predispositions (e.g., SNPs in metabolic enzyme genes). mdpi.com | Correlates genetic variants with altered flux of the d3-label into downstream pathways. | Understanding how an individual's genetic makeup influences their ketone body metabolism. |
| Transcriptomics | Measures mRNA levels of enzymes involved in ketone metabolism and related pathways. nih.gov | Links changes in gene expression to observed changes in metabolic pathway activity (flux). | Revealing regulatory control points in metabolic networks under different physiological conditions. |
| Proteomics | Quantifies the abundance of metabolic enzymes and their post-translational modifications. mdpi.comacs.org | Connects protein levels and modifications to the functional output of a metabolic pathway. | Discerning whether metabolic shifts are due to changes in enzyme amount or enzyme activity. |
| Metabolomics | Provides a snapshot of all metabolite levels, including the enrichment of the d3-label in various compounds. nih.gov | Traces the dynamic flow of the deuterated tracer through the metabolic network, quantifying pathway fluxes. nih.gov | Mapping the precise metabolic fate of ketone bodies and identifying unexpected metabolic shunts. researchgate.net |
Innovations in Isotopic Labeling Strategies for Complex Biological Questions
The synthesis and application of isotopically labeled compounds are continually evolving, enabling researchers to ask increasingly sophisticated biological questions. nih.gov While uniformly labeled tracers are powerful, the future lies in more innovative and precise labeling strategies to probe specific aspects of metabolism and cellular function. unl.ptacs.org
One area of innovation is the development of late-stage isotopic labeling techniques. acs.orgx-chemrx.com These methods allow for the introduction of deuterium into complex molecules at a final synthetic step, which can be more efficient and cost-effective than building the molecule from an isotopically enriched starting material. x-chemrx.com This could facilitate the creation of a wider variety of deuterated metabolic probes beyond (R)-3-Hydroxybutanoic acid-d3 to investigate related pathways.
Furthermore, advancements in analytical technologies like high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are driving the need for novel labeling patterns. nih.govunl.pt For example, stereo-array isotope labeling (SAIL) allows for the stereospecific placement of protons and deuterons within a molecule. unl.pt Applying such principles to ketone body metabolism could help untangle the stereospecificity of enzymes and transport processes in vivo. Deuteration also significantly improves the relaxation properties of molecules for NMR studies, making it a valuable tool for investigating the structure and dynamics of protein-metabolite interactions. unl.pt
Table 2: Advanced Isotopic Labeling Approaches and Applications
| Labeling Strategy | Description | Application for (R)-3-Hydroxybutanoic Acid-d3 or Analogs | Biological Question Addressed |
| Site-Specific Labeling | Placing a deuterium label at a single, specific position on the molecule. acs.orgnih.gov | Synthesizing (R)-3-Hydroxybutanoic acid with deuterium at the C4 position instead of C3. | Distinguishing the metabolic fate of the acetyl-CoA versus the acetoacetate (B1235776) moiety upon ketolysis. |
| Stereo-Array Isotope Labeling (SAIL) | Stereospecific incorporation of isotopes to create chiral isotopic patterns. unl.pt | Probing the stereochemical course of enzymatic reactions involving ketone bodies. | How do enzymes differentiate between pro-chiral hydrogens during metabolic transformations? |
| Metabolic Switching Probes | Designing deuterated molecules to intentionally alter metabolic pathways due to the kinetic isotope effect. researchgate.netnih.gov | Using d9-caffeine as a model, a heavily deuterated ketone analog could be created. nih.gov | Can the metabolism of ketone bodies be shunted towards alternative, potentially therapeutic, pathways? |
| Dynamic Isotope Tracing | Performing time-course experiments after introducing the labeled tracer to capture non-steady-state kinetics. nih.gov | Monitoring the rate of d3 incorporation into TCA cycle intermediates over short time intervals. | What is the initial rate of ketone body utilization in response to a sudden metabolic shift? |
Exploration of Novel Enzymatic Reactions and Metabolic Interactions with Deuterated Substrates
Deuterated substrates like (R)-3-Hydroxybutanoic acid-d3 are invaluable for dissecting enzymatic reaction mechanisms and uncovering new metabolic interactions. nih.gov The replacement of a hydrogen atom with a deuterium atom creates a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This difference can slow down reactions where this bond is broken, a phenomenon known as the Deuterium Kinetic Isotope Effect (KIE). nih.gov
Future studies will likely use (R)-3-Hydroxybutanoic acid-d3 to:
Identify Novel Enzymes: By tracing the d3 label, researchers may identify unexpected metabolites, suggesting the existence of previously unknown enzymes or pathways that act on ketone bodies. researchgate.net
Characterize Enzyme Specificity: The compound can be used to test the substrate specificity and stereoselectivity of newly discovered or engineered enzymes. nih.gov
Uncover Metabolic Crosstalk: The fate of the deuterium label can reveal interactions between ketone metabolism and other major pathways like fatty acid synthesis, the TCA cycle, and amino acid metabolism. nih.govnih.gov For example, tracing the d3 label can quantify the contribution of ketone bodies to the synthesis of cholesterol or other lipids. nih.gov
Table 3: Research Applications of (R)-3-Hydroxybutanoic Acid-d3 in Enzymology and Metabolism
| Research Area | Experimental Approach | Information Gained |
| Enzyme Mechanism | Measurement of Kinetic Isotope Effects (KIE) by comparing reaction rates of labeled vs. unlabeled substrate. nih.govacs.org | Identification of the rate-limiting step in an enzymatic reaction (e.g., hydride transfer vs. product release). |
| Metabolic Flux Analysis | Quantifying the incorporation of the d3 label into downstream metabolites using mass spectrometry. nih.gov | Determining the relative contribution of ketone bodies to various metabolic pathways (e.g., energy production, lipogenesis). nih.gov |
| Biosynthetic Pathway Elucidation | Using the deuterated compound as a precursor in engineered microbial systems. nih.gov | Tracing the steps of a synthetic pathway designed to produce valuable chemicals from ketone body precursors. |
| Probing Allosteric Regulation | Assessing how the binding of (R)-3-Hydroxybutanoic acid-d3 affects the activity of other enzymes. | Discovering new regulatory links where ketone bodies act as signaling molecules to modulate other metabolic pathways. |
Q & A
Q. What are the key structural characteristics of (R)-3-Hydroxybutanoic acid-d3 (sodium), and how do they influence its reactivity?
The molecule consists of a four-carbon chain with a chiral (R)-configuration at the 3-hydroxy position, a carboxylic acid group, and three deuterium atoms replacing hydrogens. Its structure includes 14 bonds: 6 non-H bonds (1 carboxylic acid, 1 double bond, 2 hydroxyl groups) and 2 rotatable bonds, enabling conformational flexibility . The deuterium substitution reduces metabolic degradation rates in isotopic tracer studies due to the kinetic isotope effect, making it valuable for tracking metabolic pathways .
Q. How is (R)-3-Hydroxybutanoic acid-d3 (sodium) synthesized, and what purity criteria are critical for research use?
Synthesis typically involves deuterated precursors (e.g., deuterated acetyl-CoA or deuterium oxide) in enzymatic reactions catalyzed by 3-hydroxybutyrate dehydrogenase. The sodium salt form enhances solubility in aqueous buffers. Purity (>98%) is verified via HPLC, with strict limits on organic solvent residues (<0.1%) and moisture content (<0.5%) to avoid interference in biological assays .
Q. What are the primary metabolic roles of (R)-3-Hydroxybutanoic acid-d3 (sodium) in mammalian systems?
As a deuterated analog of β-hydroxybutyrate, it serves as a ketone body in energy metabolism, particularly during fasting or diabetic conditions. It is converted from acetoacetate via 3-hydroxybutyrate dehydrogenase and is utilized in the brain, heart, and muscles as an alternative energy source. Isotopic labeling allows precise tracking of ketone utilization in metabolic flux studies .
Advanced Research Questions
Q. How do isotopic effects (e.g., deuterium substitution) impact the interpretation of kinetic data in enzyme assays involving (R)-3-Hydroxybutanoic acid-d3?
Deuterium introduces a kinetic isotope effect (KIE), slowing enzymatic reactions (e.g., dehydrogenase-mediated oxidation) due to stronger C-D bonds. Researchers must calibrate reaction rates using control experiments with non-deuterated analogs. For example, KIE values for 3-hydroxybutyrate dehydrogenase range from 2–5, depending on pH and temperature .
Q. What methodological strategies resolve contradictions in data from isotope tracing studies using (R)-3-Hydroxybutanoic acid-d3?
Discrepancies may arise from incomplete isotopic equilibration or impurities. Solutions include:
Q. How can researchers optimize experimental conditions for studying (R)-3-Hydroxybutanoic acid-d3 (sodium) in cell culture models?
Key considerations:
- Solubility: Prepare stock solutions in deionized water (100 mg/mL) and filter-sterilize (0.22 µm). Avoid DMSO to prevent cellular toxicity .
- Stability: Store at 2–8°C under inert gas (argon) to prevent oxidation. Monitor pH (6.5–7.5) to avoid acid-catalyzed degradation .
- Dosing: Use concentrations ≤10 mM to mimic physiological ketosis levels and avoid osmotic stress .
Q. What advanced analytical techniques are recommended for quantifying (R)-3-Hydroxybutanoic acid-d3 (sodium) in complex biological matrices?
- LC-HRMS: Employ a HILIC column (e.g., Waters XBridge BEH Amide) with negative-ion mode ESI. Deuterated internal standards (e.g., d₆-β-hydroxybutyrate) correct for matrix effects.
- GC-MS: Derivatize with BSTFA + 1% TMCS to enhance volatility. Monitor m/z 294 (M-15, non-deuterated) vs. m/z 297 (deuterated) for isotope ratio analysis .
Q. How does the chiral configuration of (R)-3-Hydroxybutanoic acid-d3 influence its interactions with enzymes like 3-hydroxybutyrate dehydrogenase?
The (R)-configuration is essential for substrate recognition by dehydrogenases. Molecular docking studies show that the 3-hydroxy group forms hydrogen bonds with catalytic residues (e.g., Tyr158 and Lys155 in human mitochondrial 3-HBDH). Deuterium substitution at the β-carbon does not alter binding affinity but reduces turnover rates due to KIE .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
